molecular formula C9H19NO B1467643 2,2-Diethyl-3-methoxycyclobutan-1-amine CAS No. 1394040-85-7

2,2-Diethyl-3-methoxycyclobutan-1-amine

Cat. No. B1467643
CAS RN: 1394040-85-7
M. Wt: 157.25 g/mol
InChI Key: ACLMMZWSFWNWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2-Diethyl-3-methoxycyclobutan-1-amine” is a chemical compound with the molecular formula C9H19NO . It contains a total of 30 bonds, including 11 non-H bonds, 3 rotatable bonds, 1 four-membered ring, 1 primary amine (aliphatic), and 1 ether (aliphatic) .


Molecular Structure Analysis

The molecular structure of “this compound” includes a four-membered cyclobutane ring with two ethyl groups and a methoxy group attached . The presence of an amine group suggests potential reactivity and the possibility of forming various salts and complexes.

Scientific Research Applications

Synthesis of Novel Organic Compounds

Research has demonstrated the utility of cyclobutanone derivatives and related amines in synthesizing novel organic compounds. For instance, a study by Rammeloo, Stevens, and de Kimpe (2002) describes a two-step synthetic approach towards 3-(chloromethyl)cyclobutanone, used in synthesizing 2,4-methanoproline analogues. This method highlights the versatility of cyclobutanone derivatives in organic synthesis, potentially applicable to "2,2-Diethyl-3-methoxycyclobutan-1-amine" (Rammeloo, T., Stevens, C., & de Kimpe, N., 2002).

Advanced Medicinal Chemistry Applications

The compound's framework is also relevant in medicinal chemistry for developing hydrolase enzyme inhibitors. Mohammad et al. (2020) synthesized a protected α-aminocyclobutanone as a modular transition state synthon, demonstrating its potential in accessing cyclobutanone-containing lead inhibitors for serine proteases and metalloproteases. This research indicates the compound's significance in designing novel therapeutics (Mohammad, T. S. H., Reidl, C., Zeller, M., & Becker, D., 2020).

Heterocyclic Compound Synthesis

Another significant application is in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For example, the work by Shan et al. (2011) on the synthesis of substituted 2-alkylquinolines via a Lewis acid-mediated annulation reaction underscores the compound's relevance in constructing complex heterocyclic frameworks at room temperature, opening avenues for efficient, environmentally friendly methodologies (Shan, G., Sun, X., Xia, Q., & Rao, Y., 2011).

Biocatalysis and Green Chemistry

Furthermore, the use of cyclobutanone derivatives in biocatalysis highlights the compound's role in sustainable chemistry. Iwasaki et al. (2005) demonstrated the microbial synthesis of chiral amines by (R)-specific transamination, showing how cyclobutanone derivatives can be transformed into chiral amines, a process valuable for producing enantiomerically pure compounds in an eco-friendly manner (Iwasaki, A., Yamada, Y., Kizaki, N., Ikenaka, Y., & Hasegawa, J., 2005).

Safety and Hazards

The safety data sheet for “2,2-Diethyl-3-methoxycyclobutan-1-amine” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

2,2-diethyl-3-methoxycyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-4-9(5-2)7(10)6-8(9)11-3/h7-8H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLMMZWSFWNWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(CC1OC)N)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Diethyl-3-methoxycyclobutan-1-amine
Reactant of Route 2
2,2-Diethyl-3-methoxycyclobutan-1-amine
Reactant of Route 3
2,2-Diethyl-3-methoxycyclobutan-1-amine
Reactant of Route 4
2,2-Diethyl-3-methoxycyclobutan-1-amine
Reactant of Route 5
Reactant of Route 5
2,2-Diethyl-3-methoxycyclobutan-1-amine
Reactant of Route 6
Reactant of Route 6
2,2-Diethyl-3-methoxycyclobutan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.